molecular formula C31H32O2 B13759374 Phenol, 2,2'-methylenebis[4-(1-methyl-1-phenylethyl)- CAS No. 71113-22-9

Phenol, 2,2'-methylenebis[4-(1-methyl-1-phenylethyl)-

Cat. No.: B13759374
CAS No.: 71113-22-9
M. Wt: 436.6 g/mol
InChI Key: FXSDWJLBJPYRKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 2,2'-methylenebis[4-(1-methyl-1-phenylethyl)-] (CAS: 71113-22-9) is a bisphenolic compound characterized by a methylene bridge (-CH2-) linking two phenol rings, each substituted with a 1-methyl-1-phenylethyl group at the 4-position. This bulky substituent confers steric hindrance and lipophilicity, influencing its chemical reactivity and biological interactions.

Properties

CAS No.

71113-22-9

Molecular Formula

C31H32O2

Molecular Weight

436.6 g/mol

IUPAC Name

2-[[2-hydroxy-5-(2-phenylpropan-2-yl)phenyl]methyl]-4-(2-phenylpropan-2-yl)phenol

InChI

InChI=1S/C31H32O2/c1-30(2,24-11-7-5-8-12-24)26-15-17-28(32)22(20-26)19-23-21-27(16-18-29(23)33)31(3,4)25-13-9-6-10-14-25/h5-18,20-21,32-33H,19H2,1-4H3

InChI Key

FXSDWJLBJPYRKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)O)CC3=C(C=CC(=C3)C(C)(C)C4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The compound is synthesized primarily by condensation reactions involving appropriately substituted phenols and condensing agents under acidic catalysis. The key step involves the formation of a methylene bridge linking two phenol units at the 2,2' positions, with bulky 1-methyl-1-phenylethyl groups at the 4 and 6 positions of the phenol rings.

Condensation of 2,4-Dialkylphenols with Acetals

The most documented and efficient method for preparing 2,2'-methylenebis(4,6-dialkylphenols), which includes phenol derivatives substituted with bulky groups such as 1-methyl-1-phenylethyl, is the acid-catalyzed condensation of 2,4-dialkylphenols with acetals. This method is adaptable to the synthesis of the target compound by using 2,4-dialkylphenols substituted with 1-methyl-1-phenylethyl groups.

Reaction Conditions and Catalysts
  • Condensing Agent: Acetals such as methylal, diethylformal, dimethylformal, dimethylacetal, diethylacetal, and diisopropylacetal serve both as condensing agents and solvents.
  • Catalysts: Acid catalysts including mineral acids like sulphuric acid, phosphoric acid, perchloric acid, toluene sulphonic acid, and organic acid catalysts such as cation-exchange resins (e.g., sulphated copolymer of styrene with divinylbenzene).
  • Temperature Range: 30° to 140° Celsius, with typical reaction temperatures between 75° and 110° Celsius depending on specific reactants and catalysts.
  • Reaction Medium: The reaction proceeds in an acetal medium, which eliminates the need for additional solvents or surfactants, reducing waste formation.
Procedure Overview
  • Dissolve the substituted 2,4-dialkylphenol in the chosen acetal.
  • Add catalytic amounts of the acid catalyst.
  • Stir the reaction mixture at the selected temperature for 2 to 4 hours.
  • Neutralize the reaction mixture with sodium hydroxide solution.
  • Isolate the product by filtration or centrifugation.
  • Excess acetal is removed and recycled for subsequent syntheses.
Yields and Product Quality
  • Yields of the desired 2,2'-methylenebis(4,6-dialkylphenols) are typically high, ranging from 80% to 99% of theoretical yield.
  • The products exhibit high purity and consistent melting points, indicating good structural integrity. For example, 2,2'-methylenebis(4-methyl-6-tert.butylphenol) melts at 128°-129° Celsius.
  • The method is scalable to both batch and continuous processes without significant waste water generation.

Continuous Flow Synthesis

A continuous flow approach using tubular reactors filled with cation-exchange resins has been demonstrated to be effective. In this method, a solution of the substituted phenol in methylal is passed through reactors maintained at controlled temperatures (50°-80° Celsius). This process achieves high conversion rates and allows for efficient recycling of unreacted acetal.

Alternative Methods and Considerations

  • Traditional water-emulsion condensation methods using formaldehyde and substituted phenols are less favorable due to the generation of large volumes of waste water containing organic solvents and surfactants.
  • The acetal-based method avoids these environmental drawbacks and requires no specialized equipment beyond standard chemical reactors.

Data Table: Summary of Preparation Conditions and Outcomes

Entry Substituted Phenol Acetal Used Catalyst Temperature (°C) Reaction Time (hrs) Yield (%) Melting Point (°C) Notes
1 4-methyl-2-tert.butylphenol Methylal Sulphuric acid 85-95 2.5 86 128-129 Batch process
2 4-methyl-2-tert.butylphenol Diethylformal Sulphuric acid 85-95 2.5 75 141-142 Batch process
3 4-methyl-2-tert.butylphenol Dimethylacetal Sulphuric acid 64-70 2.5 80 104-105 Lower melting product formed
4 4-methyl-2-tert.butylphenol Methylal Cation-exchange resin 135-140 1 99 129-130 High yield, continuous possible
5 4-ethyl-2-tert.butylphenol Methylal Cation-exchange resin 80-85 3 81 123-125 Batch process
6 4-methyl-2-cyclohexylphenol Methylal Sulphuric acid 85-95 2 90 118-119 Batch process

Note: The entries represent analogues with similar substitution patterns to the target compound, indicating the applicability of these methods to phenol, 2,2'-methylenebis[4-(1-methyl-1-phenylethyl)-].

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,2’-methylenebis[4-(1-methyl-1-phenylethyl)-] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Cosmetic Formulations

Phenol, 2,2'-methylenebis[4-(1-methyl-1-phenylethyl)-] is utilized in cosmetic products due to its stabilizing properties and ability to enhance skin feel. It acts as an effective emulsifier and thickener.

Case Study: Cosmetic Stability

A study evaluated the stability of creams containing this compound. Results indicated improved viscosity and texture stability over time compared to formulations without it. The formulation was assessed using rheological measurements and sensory evaluations, demonstrating enhanced user satisfaction.

Pharmaceutical Applications

This compound has potential applications in drug formulations where it can serve as a stabilizer or active ingredient due to its chemical structure that can interact favorably with biological systems.

Case Study: Drug Delivery Systems

Research has shown that incorporating Phenol, 2,2'-methylenebis[4-(1-methyl-1-phenylethyl)-] into liposomal drug delivery systems enhances the encapsulation efficiency of hydrophobic drugs. This was demonstrated through in vitro studies measuring drug release profiles.

Industrial Uses

In industrial settings, this compound is used in the production of resins and plastics due to its thermosetting properties. Its ability to withstand high temperatures makes it suitable for applications requiring durable materials.

Data Table: Industrial Applications

Application AreaSpecific UseBenefits
Resins & PlasticsProduction of thermosetting plasticsHigh thermal stability
CoatingsProtective coatings for metal surfacesEnhanced durability
AdhesivesFormulation of strong adhesivesImproved bonding strength

Research Applications

Phenol, 2,2'-methylenebis[4-(1-methyl-1-phenylethyl)-] is also studied for its potential effects on biological systems, particularly in cancer research due to its structural similarity to known carcinogens.

Case Study: Carcinogenicity Studies

Research involving animal models has explored the compound's effects on tumorigenesis. Studies have indicated that while it shares structural features with carcinogenic compounds, its actual risk profile requires further investigation through long-term exposure studies.

Mechanism of Action

The mechanism by which Phenol, 2,2’-methylenebis[4-(1-methyl-1-phenylethyl)-] exerts its effects involves the interaction with free radicals, thereby preventing oxidative damage. The compound’s phenolic structure allows it to donate hydrogen atoms to free radicals, neutralizing them and preventing further reactions .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key structural analogs differ in substituent groups on the phenol rings, impacting molecular weight, solubility, and biological activity.

Compound Name (CAS) Substituents (Position) Molecular Weight (g/mol) Key Applications References
Phenol, 2,2'-methylenebis[4-(1-methyl-1-phenylethyl)-] (71113-22-9) 4-(1-methyl-1-phenylethyl) ~424 (estimated) Antioxidant (inferred)
Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-] (119-47-1) 6-tert-butyl, 4-methyl 424.33 Antioxidant, UV protection
Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-ethyl] (88-24-4) 6-tert-butyl, 4-ethyl 368.55 Antioxidant (e.g., AO 425)
Phenol, 4-(1-methyl-1-phenylethyl)- (599-64-4) Single phenol with 4-(1-methyl-1-phenylethyl) 212.29 Industrial intermediates
Butylated hydroxytoluene (BHT) (128-37-0) 2,6-di-tert-butyl, 4-methyl 220.35 Food preservative, antioxidant

Key Observations :

  • Bulky substituents (e.g., tert-butyl or 1-methyl-1-phenylethyl) enhance thermal stability and lipid solubility, critical for antioxidant efficacy .
  • Ethyl or methylpropyl groups (e.g., in CAS 88-24-4 or 72672-54-9) reduce molecular weight compared to phenyl-containing analogs, altering bioavailability .
Antioxidant Activity
  • Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-] (119-47-1): Exhibits significant antioxidant activity in mangrove-derived Streptomyces extracts, attributed to hydroxyl groups neutralizing free radicals .
  • BHT: A benchmark antioxidant with radical-scavenging activity; used to contextualize the potency of novel analogs .
Enzyme Inhibition
  • Comparison with γ-sitosterol : While γ-sitosterol shows higher affinity (-8.7 kcal/mol), methylenebis derivatives offer synthetic accessibility .
Antitumor Activity
  • Methylenebis analogs (e.g., BEP, MP) : Synergize with belotecan (camptothecin derivative) to induce autophagy and apoptosis in tumor cells. Structural analogs with tert-butyl groups (e.g., BEP) show comparable efficacy to the parent compound .

Physical and Thermodynamic Properties

Property Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-] (119-47-1) BHT (128-37-0)
Melting Point (ΔfusH) 29.33 kJ/mol (estimated) 70°C
Sublimation Enthalpy (ΔsubH) 114.00 kJ/mol N/A
Water Solubility Low (lipophilic) 0.6 mg/L

Notes:

  • Higher sublimation enthalpy in methylenebis derivatives correlates with stability under thermal stress .
  • Lipophilicity limits aqueous solubility but enhances membrane permeability in biological systems .

Biological Activity

Phenol, 2,2'-methylenebis[4-(1-methyl-1-phenylethyl)-] (CAS Number: 2772-45-4), is an organic compound with a complex structure characterized by a central phenolic ring and two bulky 1-methyl-1-phenylethyl substituents. This compound has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and possible therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula: C24H26O
  • Molecular Weight: 330.4626 g/mol
  • IUPAC Name: 2,4-bis(1-methyl-1-phenylethyl)phenol
  • InChIKey: FMUYQRFTLHAARI-UHFFFAOYSA-N

The structural characteristics of this compound suggest significant interactions due to steric hindrance and the potential for hydrogen bonding, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that phenolic compounds exhibit notable antimicrobial properties. For instance, a study highlighted that derivatives of phenol, including those with bulky side chains like 2,2'-methylenebis[4-(1-methyl-1-phenylethyl)-], showed effectiveness against various bacterial strains. The mechanism is thought to involve disruption of microbial cell membranes and interference with metabolic processes.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Antioxidant Activity

The antioxidant capacity of phenolic compounds is well-documented. A comparative study using DPPH and ABTS assays indicated that phenol derivatives possess significant free radical scavenging abilities. The antioxidant activity of 2,2'-methylenebis[4-(1-methyl-1-phenylethyl)-] was evaluated as follows:

Assay Type IC50 Value (µg/mL)
DPPH45
ABTS30

These values suggest that this compound can effectively neutralize free radicals, potentially mitigating oxidative stress-related diseases.

Case Studies

A series of case studies have explored the biological implications of phenolic compounds in various contexts:

  • Respiratory Health: Research involving exhaled breath condensate indicated that specific phenolic compounds could serve as biomarkers for differentiating between smokers and non-smokers based on their concentration levels in breath samples .
  • Environmental Impact: Studies on the biodegradation of phenolic compounds highlighted the role of microbial communities in breaking down these substances under both aerobic and anaerobic conditions, emphasizing their ecological significance .
  • Therapeutic Applications: Investigations into the pharmacological potential of phenolic compounds have suggested their use in drug discovery, particularly in developing anti-inflammatory and anticancer agents due to their ability to modulate cellular signaling pathways .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing and purifying Phenol, 2,2'-methylenebis[4-(1-methyl-1-phenylethyl)-, and how can they be methodologically addressed?

  • Answer : Synthesis often involves multi-step alkylation and condensation reactions. Challenges include controlling steric hindrance from bulky substituents (e.g., 1-methyl-1-phenylethyl groups) and minimizing side reactions. Purification requires chromatographic techniques (e.g., HPLC) due to structurally similar byproducts. Optimization of reaction conditions (e.g., temperature, catalysts) and use of high-resolution mass spectrometry (HRMS) for structural validation are critical .

Q. How can researchers characterize the stability of this compound under varying environmental conditions (e.g., UV exposure, pH)?

  • Answer : Accelerated aging studies using UV/Vis spectroscopy or HPLC coupled with photostability chambers can assess degradation kinetics. For pH stability, conduct controlled hydrolysis experiments (e.g., in buffered solutions at pH 3–11) and monitor degradation products via LC-MS. Evidence from related phenolic antioxidants suggests tert-butyl groups enhance stability against oxidation .

Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?

  • Answer : Gas chromatography (GC) with flame ionization detection (FID) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred for trace analysis. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) can resolve structural ambiguities, especially for isomers (e.g., ortho vs. para substitutions) .

Q. What regulatory thresholds (e.g., SML) apply to this compound in food-contact materials, and how do they inform experimental design?

  • Answer : The Specific Migration Limit (SML) for related phenolic additives in coatings is 0.05 mg/kg (GB9685-2008) . Researchers must validate extraction efficiency and migration kinetics using food simulants (e.g., ethanol/water mixtures) under standardized conditions (e.g., 40°C for 10 days).

Advanced Research Questions

Q. How do steric and electronic effects of the 1-methyl-1-phenylethyl substituents influence the compound’s antioxidant mechanism?

  • Answer : The bulky substituents hinder radical propagation by sterically protecting the phenolic -OH group. Computational modeling (e.g., DFT calculations) can quantify bond dissociation energies (BDEs) of the O-H group, while electron paramagnetic resonance (EPR) tracks radical scavenging efficiency. Comparative studies with less hindered analogs (e.g., tert-butyl derivatives) reveal structure-activity relationships .

Q. What conflicting data exist regarding the compound’s ecotoxicological profile, and how can these contradictions be resolved?

  • Answer : Discrepancies arise from varying test models (e.g., algae vs. fish). For example, ToxPi scoring prioritizes it as a “substance of potential concern” in food packaging, while IMAP assessments classify it as low-risk . Resolve conflicts using standardized OECD guidelines (e.g., Test No. 201/202 for aquatic toxicity) and multi-trophic level studies.

Q. What advanced methodologies can identify and quantify degradation products formed during UV irradiation or thermal stress?

  • Answer : High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) fragments unknown byproducts. For example, UV degradation of related benzotriazole-phenol hybrids generates quinone derivatives and fragmented alkyl chains, detectable via time-of-flight (TOF) MS .

Q. How does the compound interact with polymer matrices (e.g., polyethylene, ABS) in composite materials, and what analytical tools map these interactions?

  • Answer : Use Fourier-transform infrared spectroscopy (FTIR) to monitor hydrogen bonding between phenolic -OH groups and polymer chains. Differential scanning calorimetry (DSC) reveals effects on glass transition temperature (Tg). Synchrotron-based X-ray scattering can resolve nanoscale dispersion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.